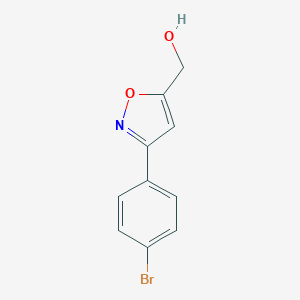

(3-(4-Bromophenyl)isoxazol-5-yl)methanol

説明

Significance of Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds are a cornerstone of modern drug discovery, representing a vast and structurally diverse class of organic molecules. rroij.commdpi.com These compounds are cyclic structures containing at least one atom other than carbon—such as nitrogen, oxygen, or sulfur—within their rings. mdpi.comnih.gov Over 85% of all biologically active chemical entities contain a heterocycle, a statistic that underscores their central role in pharmaceutical science. nih.gov

The prevalence of heterocyclic scaffolds in pharmaceuticals stems from their ability to present a wide array of molecular frameworks that can be finely adjusted to interact with specific biological targets like proteins, enzymes, and nucleic acids. rroij.com The presence of heteroatoms introduces unique electronic and steric features, influencing properties such as reactivity, solubility, lipophilicity, and the capacity for hydrogen bonding. rroij.comnih.gov This versatility allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, leading to improved efficacy and safety profiles. nih.gov Consequently, heterocyclic compounds are indispensable in the development of new treatments for a multitude of diseases.

Overview of Isoxazole (B147169) Core in Bioactive Molecules

The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. taylorandfrancis.com Its unique structural and electronic properties make it a versatile building block for synthesizing molecules with a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The isoxazole nucleus is a key pharmacophore in numerous compounds that have been investigated for various therapeutic applications. researchgate.net

The biological activity of isoxazole derivatives is extensive and varied, a testament to the ring's ability to interact with a wide range of biological targets. bohrium.comresearchgate.netwisdomlib.org Structural modifications to the isoxazole core allow for the fine-tuning of a compound's activity, enhancing its potency and selectivity. ijpca.orgnih.gov

Table 1: Documented Biological Activities of Isoxazole Derivatives

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, such as cyclooxygenase (COX) enzymes. ijpca.orgnih.gov |

| Anticancer | Cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction. nih.govwisdomlib.org |

| Antimicrobial | Activity against a range of bacteria (antibacterial) and fungi (antifungal). ijpca.orgnih.gov |

| Antiviral | Inhibition of viral replication. nih.govresearchgate.net |

| Anticonvulsant | Efficacy in models of epilepsy and seizures. nih.govwjpsonline.com |

These diverse activities make the isoxazole core a focal point for ongoing research in the quest for new and improved therapeutic agents. wisdomlib.orgrsc.org

Historical Context of Isoxazole Research and Applications

The history of isoxazole chemistry began in 1903 when Claisen reported the first synthesis of the parent compound. nih.gov Since this initial discovery, research into isoxazole and its derivatives has expanded significantly, driven by their potential in various applications, especially in medicine. nih.gov

Over the decades, advancements in synthetic methodologies have enabled chemists to create a vast library of isoxazole derivatives with diverse substitution patterns. nih.govrsc.org This has been crucial for exploring structure-activity relationships (SAR) and optimizing compounds for specific biological targets. rsc.org The culmination of this research has been the successful development and marketing of several isoxazole-containing drugs, which are used to treat a range of conditions from bacterial infections to inflammatory diseases. nih.govnih.gov The U.S. Food and Drug Administration (FDA) has approved more than 20 drugs containing either the isoxazole or oxazole (B20620) nucleus. rsc.orgrsc.org

Table 2: Examples of FDA-Approved Drugs Containing an Isoxazole Ring

| Drug Name | Therapeutic Class | Year of Initial Approval (Approx.) |

|---|---|---|

| Sulfisoxazole | Antibiotic | 1940s |

| Cloxacillin | Antibiotic | 1960s |

| Dicloxacillin | Antibiotic | 1960s |

| Oxacillin | Antibiotic | 1960s |

| Leflunomide | Antirheumatic | 1998 |

Note: Valdecoxib was withdrawn from the market due to cardiovascular safety concerns.

The continued interest in isoxazole-based drugs highlights the enduring importance of this scaffold in pharmaceutical research and development. rsc.org

Rationale for Investigating (3-(4-Bromophenyl)isoxazol-5-yl)methanol

This compound is a specific isoxazole derivative that serves as a key building block in synthetic chemistry. chemimpex.comchemimpex.com The rationale for its investigation is rooted in its versatile structure, which combines the proven isoxazole core with a bromophenyl group and a reactive methanol (B129727) moiety.

The bromophenyl group is particularly significant as the bromine atom provides a site for further chemical modification, such as transition metal-catalyzed cross-coupling reactions. irphouse.com This allows for the synthesis of a wide array of more complex molecules. The methanol group at the 5-position of the isoxazole ring can also be readily modified or used to link the scaffold to other molecular fragments. researchgate.net

This compound is a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. chemimpex.comchemimpex.com Research has indicated its utility in the development of anti-inflammatory and anti-cancer agents. chemimpex.comresearchgate.net Beyond pharmaceuticals, its unique electronic properties make it a candidate for applications in materials science, including the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.comchemimpex.com The investigation of this compound and its derivatives is therefore driven by its potential to yield new molecules with significant value in both medicine and technology. researchgate.net

Table 3: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | Solid |

| InChI Key | CBTFIJPSRUYXHW-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[3-(4-bromophenyl)-1,2-oxazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTFIJPSRUYXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452688 | |

| Record name | (3-(4-Bromophenyl)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206055-91-6 | |

| Record name | 3-(4-Bromophenyl)-5-isoxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206055-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(4-Bromophenyl)isoxazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for Isoxazole Derivatives

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's atomic and electronic structure by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Analysis: The proton NMR spectrum of (3-(4-Bromophenyl)isoxazol-5-yl)methanol provides a distinct fingerprint of the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum shows characteristic signals that confirm the compound's structure. researchgate.net The aromatic protons on the 4-bromophenyl ring appear as a doublet, while the single proton on the isoxazole (B147169) ring (H-4) manifests as a sharp singlet. researchgate.net The two protons of the hydroxymethyl group (-CH₂OH) also produce a singlet, confirming the presence of this key functional group. researchgate.net

Interactive Data Table: ¹H NMR Spectral Data for this compound researchgate.net

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.67–7.42 | Doublet (d) | 4H | Aromatic protons (4-bromophenyl) |

| 6.54 | Singlet (s) | 1H | Isoxazole H-4 |

¹³C NMR Analysis: While specific ¹³C NMR data for this compound is not widely published, analysis of closely related derivatives allows for accurate prediction of the chemical shifts. researchgate.net For instance, the carbon atoms of the isoxazole ring are expected to resonate at distinct downfield positions. C3, bonded to the bromophenyl group, and C5, bonded to the hydroxymethyl group, are typically found in the 160-172 ppm range. The C4 carbon atom of the isoxazole ring is expected to appear further upfield, generally around 100 ppm. researchgate.net The carbons of the bromophenyl ring and the methanol (B129727) group would also show characteristic signals.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Isoxazole C3 | ~162 |

| Isoxazole C5 | ~171 |

| Isoxazole C4 | ~100 |

| Aromatic Carbons | 121-132 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several key absorption bands that corroborate its structure. researchgate.net A prominent broad band in the region of 3304 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. researchgate.net The presence of the isoxazole ring is confirmed by bands corresponding to the C=N stretch (around 1694 cm⁻¹) and the C-O-C stretch (around 1040 cm⁻¹). researchgate.net Aromatic C=C stretching vibrations and the C-Br stretch are also observed, further confirming the key components of the molecule. researchgate.net

Interactive Data Table: Key IR Absorption Bands researchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3304 | O-H Stretch | Alcohol (-OH) |

| 1694 | C=N Stretch | Isoxazole Ring |

| 1548, 1464 | C=C Stretch | Aromatic Ring |

| 1040 | C-O-C Stretch | Isoxazole Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₀H₈BrNO₂, the expected molecular weight is approximately 254.08 g/mol .

A key feature in the mass spectrum of this compound would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity at m/z 254 and 256, respectively, which is a definitive indicator for the presence of a single bromine atom. Common fragmentation pathways for such isoxazole derivatives include the characteristic cleavage of the labile N-O bond of the isoxazole ring and the loss of small neutral molecules, such as the hydroxymethyl group (-CH₂OH).

Crystallographic Studies of Isoxazole Analogues

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not available in the surveyed literature, X-ray diffraction studies on analogous 3-aryl-5-substituted isoxazoles have been crucial in confirming their molecular geometry. nih.govresearchgate.net Such studies on related compounds reveal the planarity of the isoxazole ring and the torsional angles between the ring and its aryl substituents. nih.govresearchgate.net For this compound, this technique would definitively confirm the connectivity of the atoms and provide insight into the packing of the molecules in the crystal lattice, governed by interactions such as hydrogen bonding from the methanol group.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine or confirm the compound's empirical formula and is a crucial measure of its purity.

For this compound (C₁₀H₈BrNO₂), the theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined percentages from an elemental analyzer must align closely with these calculated values to verify the purity and composition of the synthesized sample.

Interactive Data Table: Theoretical Elemental Composition of C₁₀H₈BrNO₂

| Element | Symbol | Atomic Weight | Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 47.27% |

| Hydrogen | H | 1.008 | 3.17% |

| Bromine | Br | 79.904 | 31.45% |

| Nitrogen | N | 14.007 | 5.51% |

Pharmacological Profile and Biological Activities of 3 4 Bromophenyl Isoxazol 5 Yl Methanol and Analogues

Antimicrobial Activities

Extensive literature searches did not yield specific studies evaluating the antimicrobial activities of (3-(4-Bromophenyl)isoxazol-5-yl)methanol . However, the isoxazole (B147169) scaffold, particularly when substituted with a bromophenyl group, is a recurring motif in compounds investigated for their antimicrobial properties. The following sections detail the findings for structurally related isoxazole analogues.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While there is no specific data on the antibacterial efficacy of This compound , various isoxazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. The isoxazole nucleus is a key feature in a number of synthetic compounds with antibacterial properties. researchgate.net

One study on a series of novel substituted isoxazole derivatives revealed that several compounds possessed significant antimicrobial activity against various Gram-positive and Gram-negative strains. tsijournals.com For instance, certain 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles were screened for their in-vitro antibacterial activity. The results, measured by the zone of inhibition, indicated varied efficacy depending on the substitution on the aryl ring. researchgate.net

Table 1: Antibacterial Activity of Selected 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole Analogues (Zone of Inhibition in mm) researchgate.net

| Compound | Substituent (Aryl group) | S. aureus | B. subtilis | E. coli | P. aeruginosa |

|---|---|---|---|---|---|

| 5a | 4-Bromophenyl | 19 | 21 | 15 | 18 |

| 5e | 4-Methoxyphenyl (B3050149) | 22 | 19 | 19 | 21 |

| 5f | 4-Methylphenyl | 23 | 20 | 20 | 18 |

| 5i | 2-Hydroxyphenyl | 22 | 10 | 20 | 16 |

| Amoxicillin | (Standard) | - | 25 | 25 | 22 |

Data is for illustrative purposes of related isoxazole derivatives and not for this compound.

These findings suggest that the isoxazole framework is a promising scaffold for the development of new antibacterial agents, though direct testing of This compound is required to ascertain its specific activity. researchgate.net

Antifungal Properties

Specific studies on the antifungal properties of This compound are not available in the reviewed literature. However, research on related isoxazole-containing compounds indicates potential for antifungal activity.

A study on novel isoxazole derivatives synthesized from chalcones reported antifungal activity against Aspergillus niger. researchgate.net The efficacy of these compounds was found to be influenced by the nature of the substituent on the phenyl ring. For example, a derivative with a 4-methoxyphenyl substituent showed a significant zone of inhibition against A. niger. researchgate.net

Table 2: Antifungal Activity of Selected 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole Analogues against Aspergillus niger researchgate.net

| Compound | Substituent (Aryl group) | Zone of Inhibition (mm) |

|---|---|---|

| 5a | 4-Bromophenyl | 19 |

| 5e | 4-Methoxyphenyl | 23 |

| 5f | 4-Methylphenyl | 14 |

| 5i | 2-Hydroxyphenyl | 21 |

| Griseofulvin | (Standard) | 24 |

Data is for illustrative purposes of related isoxazole derivatives and not for this compound.

These results underscore the potential of the isoxazole core structure in the design of new antifungal agents. Further investigation is needed to determine if This compound shares these properties.

Antiviral Effects

No studies were identified that specifically investigated the antiviral effects of This compound . However, research into other heterocyclic compounds containing a 3-(4-bromophenyl) moiety has shown promise in the antiviral domain. For instance, certain derivatives of 3-[2-(4-bromophenyl)hydrazono]-5-phenylfuran-2(3H)-one were synthesized and tested for their anti-avian influenza virus (H5N1) activity, with some compounds demonstrating notable effects. researchgate.netfarmaceut.org This suggests that the 4-bromophenyl group can be a component of antivirally active molecules, but direct evidence for the isoxazole derivative is lacking.

Anti-Biofilm Activity

There is no available research on the anti-biofilm activity of This compound . The formation of biofilms is a significant factor in microbial resistance, and there is a growing interest in identifying compounds that can inhibit or disrupt them. mdpi.comnih.gov While some natural and synthetic compounds have shown anti-biofilm properties, the potential of this specific isoxazole derivative in this area remains unexplored. nih.govmdpi.com

Anti-inflammatory Properties

While direct studies on the anti-inflammatory properties of This compound are not available, the isoxazole nucleus is a component of various compounds with known anti-inflammatory effects. scholarsresearchlibrary.com

Cyclooxygenase (COX) Inhibition

No specific data exists for the Cyclooxygenase (COX) inhibition activity of This compound . However, the isoxazole ring is a key structural feature in some selective COX-2 inhibitors. mdpi.comaalto.fi This has prompted research into novel isoxazole derivatives as potential anti-inflammatory agents.

A study on a series of novel isoxazole derivatives investigated their in vitro inhibition of COX-1 and COX-2 enzymes. The results indicated that some of these compounds exhibited potent and selective inhibition of COX-2. nih.gov

Table 3: In vitro COX-1 and COX-2 Enzyme Inhibition of Selected Isoxazole Analogues nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

|---|---|---|---|

| C3 | 22.57 ± 0.08 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.54 ± 0.11 | 0.85 ± 0.04 | 41.82 |

| C6 | 33.95 ± 0.05 | 0.55 ± 0.03 | 61.73 |

| Celecoxib | >100 | 0.33 ± 0.02 | >303 |

Data is for illustrative purposes of related isoxazole derivatives and not for this compound. IC₅₀ represents the half maximal inhibitory concentration.

The data from these related compounds suggest that the isoxazole scaffold can be a valuable starting point for designing selective COX-2 inhibitors. Molecular docking studies on such analogues have helped to elucidate the potential binding modes within the active sites of COX isoenzymes. aalto.finih.gov However, without direct experimental evidence, the COX inhibitory potential of This compound remains speculative.

Lipoxygenase (LOX) Inhibition

The lipoxygenase (LOX) enzymes are key players in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of these enzymes is a critical strategy for developing anti-inflammatory drugs. Several isoxazole derivatives have demonstrated potential as LOX inhibitors.

A study on 4,5-diaryl-isoxazole-3-carboxylic acids identified them as novel inhibitors of leukotriene biosynthesis. nih.gov These compounds were found to potently inhibit the synthesis of 5-LO products in cellular assays, with some derivatives showing IC₅₀ values as low as 0.24 μM. nih.gov Their mechanism is believed to involve the targeting of the 5-lipoxygenase-activating protein (FLAP). nih.gov Another research effort highlighted 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole as a significant inhibitor of LOX, suggesting its potential for development as an anti-inflammatory agent. semanticscholar.org Furthermore, chalcogen-containing isoxazole analogues have been shown to selectively inhibit the epoxide hydrolase activity of leukotriene A4 hydrolase (LTA4H), a critical enzyme in the 5-LOX pathway, thereby blocking the production of the pro-inflammatory mediator LTB4. espublisher.com

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) are central to the inflammatory response. The ability of isoxazole analogues to modulate the production of these cytokines has been well-documented.

For instance, the isoxazole derivative (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid, also known as VGX-1027, has been shown to reduce the production of TNF-α and IL-1β. nih.gov This activity is believed to be a key part of its anti-inflammatory and immunomodulatory effects. nih.gov Similarly, a study on a new series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide found that the compound designated as MM3 inhibited lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cell cultures. nih.govnih.gov Other research has identified indolyl–isoxazolidine compounds that significantly inhibit LPS-induced production of TNF-α and IL-6 in macrophage cells. researchgate.net The active metabolite of the well-known isoxazole-based drug Leflunomide also suppresses the production of pro-inflammatory cytokines like TNF-α and IL-1. researchgate.net However, not all anti-inflammatory isoxazole derivatives operate through this mechanism; the compound MZO-2, for example, exhibited anti-inflammatory properties in vivo without suppressing LPS-induced TNF-α production, suggesting alternative pathways of action. rsc.org

Anticancer and Cytotoxic Effects

The isoxazole scaffold is a prominent feature in many compounds developed for cancer therapy. nih.govresearchgate.net Analogues of this compound have demonstrated significant cytotoxic and anticancer properties through various mechanisms of action. researchgate.net

Isoxazole derivatives have shown potent antiproliferative activity against a wide range of human cancer cell lines. In one study, a series of novel isoxazole derivatives were evaluated against HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range (6.38–9.96 μM). mdpi.com Another investigation of isoxazole-piperazine hybrids reported very potent cytotoxicity against Huh7 and Mahlavu (liver) and MCF-7 (breast) cancer cell lines, with IC₅₀ values as low as 0.3–3.7 μM. nih.gov

The breadth of activity is extensive, with other studies reporting efficacy against human erythroleukemic K562 cells, glioblastoma U251-MG and T98G cells, and various other cancer types. researchgate.netdrugbank.com The data below summarizes the antiproliferative activity of selected isoxazole analogues against different cancer cell lines.

| Compound Class/Name | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Isoxazole Derivative (Compound 25a) | HepG2 | Liver Cancer | 6.38-9.96 µM | mdpi.com |

| Isoxazole Derivative (Compound 4b) | MCF-7 | Breast Cancer | 6.38-9.96 µM | mdpi.com |

| Isoxazole-Piperazine Hybrid (Compound 5l) | Huh7 | Liver Cancer | 0.3-3.7 µM | nih.gov |

| Isoxazole-Piperazine Hybrid (Compound 5o) | MCF-7 | Breast Cancer | 0.3-3.7 µM | nih.gov |

| 3,4-isoxazolediamide derivative | K562 | Leukemia | Significant antiproliferative activity | drugbank.com |

| Isoxazolidine Derivative (Compound 2f) | A-549 | Lung Cancer | 9.7 ± 0.7 µM | ingentaconnect.com |

| Isoxazolidine Derivative (Compound 2f) | SKOV3 | Ovarian Cancer | 6.5 ± 0.9 µM | ingentaconnect.com |

The in vitro antiproliferative effects of isoxazole analogues have been successfully translated into in vivo efficacy in animal models of cancer. Several studies have demonstrated the ability of these compounds to inhibit tumor growth in xenograft models.

A notable example is the 4,5-diarylisoxazole derivative, compound 28, which was shown to strongly suppress the tumor growth of a human glioblastoma xenograft (U-87MG) in mice. Another isoxazole derivative, SHU00238, significantly inhibited the growth of colorectal tumors in a mouse model using HCT116 cells. nih.gov In a separate study, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole demonstrated good inhibition of tumor growth in an Ehrlich ascites carcinoma mouse model. semanticscholar.org Furthermore, NVP-AUY922 (Luminespib), a resorcinylic 4,5-diarylisoxazole amide developed as a potent inhibitor of Heat Shock Protein 90 (HSP90), has shown activity against a variety of tumor xenografts and has advanced to clinical trials. nih.gov

A key mechanism by which some isoxazole analogues exert their anticancer effects is through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. researchgate.net This antimitotic activity positions them as potential tubulin-targeting agents.

Immunomodulatory and Immunosuppressive Actions

Beyond their direct anti-inflammatory and anticancer effects, isoxazole derivatives possess a range of immunomodulatory and immunosuppressive properties. The isoxazole ring is a core component of Leflunomide, a widely used immunosuppressive drug for treating rheumatoid arthritis.

Numerous studies have demonstrated that isoxazole analogues can modulate immune cell function. A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were shown to inhibit the phytohemagglutinin (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). semanticscholar.orgnih.govnih.gov Other derivatives have been found to effectively suppress both humoral and cellular immune responses in animal models. For example, the isoxazolo[5,4-e]triazepine derivative RM33 demonstrated potent immunosuppressive activities in mouse models, comparable to cyclosporine. The compound VGX-1027 has also been identified as an immunomodulatory agent, preventing autoimmune diabetes in preclinical models by limiting cytokine-mediated inflammatory events. nih.gov These actions underscore the potential of the isoxazole scaffold in developing therapies for autoimmune disorders and other conditions requiring immune modulation.

Neuroprotective and Central Nervous System Activities

The isoxazole scaffold is present in a number of compounds with activities related to the central nervous system, including potential applications in neurodegenerative disorders and epilepsy.

Several studies have highlighted the potential of isoxazole derivatives in the context of neurodegenerative diseases like Alzheimer's disease. These compounds may exert their effects through various mechanisms, including the modulation of specific receptors and enzymes. For example, isoxazole–isoxazole hybrids have been identified as positive allosteric modulators of the GABA-A α5 receptor, which is considered a target for treating cognitive deficits in conditions like Alzheimer's disease. mdpi.com

Furthermore, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) has shown neuroprotective potential in a mouse model of Alzheimer's disease. nih.gov Pre-treatment with TMI was found to improve memory and cognitive behavior, as well as reduce the levels of Aβ1-42 proteins. nih.gov The study also indicated that TMI increased the levels of antioxidant enzymes such as glutathione (B108866) (GSH), catalase (CAT), and superoxide (B77818) dismutase (SOD), while decreasing the levels of acetylcholinesterase (AChE) and malondialdehyde (MDA), an indicator of oxidative stress. nih.gov

A significant body of research points to the anticonvulsant properties of isoxazole derivatives. Various analogues have been synthesized and evaluated for their ability to protect against seizures in different experimental models.

One study reported the synthesis of novel isoxazole derivatives and their evaluation for antiepileptic activity using the maximal electroshock (MES) method. abap.co.in The results indicated that some of the synthesized compounds exhibited promising antiepileptic activity when compared to the standard drug phenytoin (B1677684). abap.co.inbenthamdirect.com Another investigation into bicyclic isoxazole analogues demonstrated their antiepileptic activity against both electrically and chemically induced seizures in rats. pharmahealthsciences.net The activity of these analogues was comparable to the standard anticonvulsant agents phenytoin and diazepam. pharmahealthsciences.net It has been suggested that isoxazole derivatives may exert their anticonvulsant effects by blocking seizure spread through the inhibition of voltage-dependent Na+ channels or by blocking glutamatergic excitation. pharmahealthsciences.net

Table 3: Anticonvulsant Activity of Selected Isoxazole Derivatives

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| Novel Isoxazole Derivatives | Maximal Electroshock (MES) | Promising antiepileptic activity compared to phenytoin. | abap.co.inbenthamdirect.com |

| Bicyclic Isoxazole Analogues | MES and Pentylenetetrazole (PTZ) induced seizures | Activity comparable to phenytoin and diazepam. | pharmahealthsciences.net |

Other Reported Biological Activities of Isoxazole Derivatives

Beyond immunomodulatory and CNS activities, the isoxazole scaffold is associated with a range of other biological effects, including antioxidant properties.

Several studies have investigated the antioxidant potential of isoxazole derivatives. These compounds can scavenge free radicals and may have therapeutic applications in conditions associated with oxidative stress.

For instance, a study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated their scavenging activity against the DPPH free radical. nih.gov Two compounds, in particular, showed high antioxidant potency with IC50 values significantly lower than the positive control, Trolox. nih.gov In vivo evaluation of the most potent compound revealed that it led to a total antioxidant capacity (TAC) in mice that was two-fold greater than that of the positive control, Quercetin. nih.gov

Another study on isoxazole-based chalcones and their dihydropyrazole derivatives also reported significant antioxidant activity in a DPPH free radical scavenging assay. nih.gov The antioxidant activity was found to be enhanced by the substitution of electron-donating groups on the phenyl ring. nih.gov

Table 4: Antioxidant Activity of Selected Isoxazole Derivatives

| Compound Class/Name | Assay | Key Findings | Reference |

|---|---|---|---|

| Fluorophenyl-isoxazole-carboxamide derivatives | DPPH radical scavenging | High antioxidant potency, with some compounds having lower IC50 values than Trolox. | nih.gov |

Antidiabetic Activity

The global rise in diabetes mellitus has spurred the search for novel therapeutic agents. Isoxazole derivatives have emerged as a promising class of compounds with potential antidiabetic properties. Research indicates that the isoxazole nucleus can serve as a scaffold for the development of effective hypoglycemic agents.

Studies on various isoxazole analogues have demonstrated their potential to modulate key pathways involved in glucose homeostasis. For instance, a study on novel isoxazole derivatives revealed that compounds featuring a halogenated aromatic ring at the 5-position and a hydroxyl or amine-substituted phenyl ring at the 3-position of the isoxazole ring exhibited significant in vitro antidiabetic action. This was assessed by their ability to promote glucose uptake by yeast cells, a common preliminary screening method for potential antidiabetic drugs.

One notable study investigated a series of β-amino ketone derivatives containing a sulfamethoxazole (B1682508) moiety, which includes a 5-methylisoxazole (B1293550) ring. Several of these compounds, which also feature a 4-bromophenyl group, demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, two important targets in diabetes therapy. nih.gov Furthermore, some of these derivatives were found to moderately activate the peroxisome proliferator-activated receptor response element (PPRE), with one compound showing agonist activity that was 66.35% of the standard drug, pioglitazone (B448). nih.gov

Another class of isoxazole derivatives, the dihydrothiazolo-isoxazole-5-ones, has been synthesized and evaluated for in vivo antidiabetic activity. Certain compounds in this series showed a significant glucose-lowering effect in streptozotocin-nicotinamide induced diabetic mice, with an efficacy comparable to pioglitazone, but without the associated weight gain. tandfonline.com

The table below summarizes the antidiabetic activity of selected isoxazole analogues, highlighting their mechanism of action and efficacy.

| Compound Class | Specific Analogue(s) | Target/Mechanism of Action | Key Findings | Reference |

| Isoxazole Derivatives | Compounds with brominated phenyl at C5 and hydroxyl/amine substituted phenyl at C3 | Glucose uptake by yeast cells | Exhibited significant in vitro antidiabetic action. | |

| β-amino ketone derivatives containing sulfamethoxazole | 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | PTP1B inhibition, α-glucosidase inhibition, PPRE activation | Showed inhibitory activity and moderate PPRE activation. One compound had 66.35% the agonist activity of pioglitazone. | nih.gov |

| Dihydrothiazolo-isoxazole-5-one derivatives | Compound 4j and 5c | In vivo glucose lowering | Significant glucose lowering effect comparable to pioglitazone with no weight gain. | tandfonline.com |

Structure Activity Relationship Sar Studies of Isoxazole Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological profile of an isoxazole (B147169) derivative is profoundly influenced by the nature and position of its substituents. The core structure of (3-(4-Bromophenyl)isoxazol-5-yl)methanol features three key components: the 4-bromophenyl moiety at the 3-position, the methanol (B129727) group at the 5-position, and the central isoxazole ring. Each plays a distinct role in the molecule's interaction with biological targets.

The presence of a 4-bromophenyl group at the C-3 position of the isoxazole ring is a critical determinant of biological activity. Halogen substituents, particularly bromine and chlorine, on a phenyl ring are known to enhance the biological potency of isoxazole derivatives across different therapeutic areas. ijpca.org The bromine atom can influence the compound's properties in several ways:

Electronic Effects: As an electron-withdrawing group, the bromine atom modifies the electron density of the aromatic ring and the adjacent isoxazole core. This alteration can affect the molecule's ability to participate in crucial binding interactions, such as π-π stacking, with biological targets.

Lipophilicity: The bromine atom significantly increases the lipophilicity of the compound, which can enhance its ability to cross cell membranes and reach intracellular targets.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in the active site of a protein. This can contribute to a stronger and more selective binding affinity.

Research has shown that isoxazole derivatives featuring a bromo-substituted phenyl ring exhibit significant anti-inflammatory activity and selectivity for the COX-2 enzyme. Furthermore, the presence of a bromine group on the phenyl ring has been demonstrated to enhance the antibacterial activity of synthesized isoxazole derivatives. ijpca.org Studies on 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles have confirmed that this class of compounds possesses significant antibacterial and antifungal properties.

| General Structure | Substituent (R) | Observed Biological Activity | Potential Rationale |

|---|---|---|---|

| 3-(R-phenyl)isoxazole | -Br or -Cl | Enhanced anti-inflammatory (COX-2) and antibacterial activity | Increased lipophilicity, potential for halogen bonding, electron-withdrawing effects |

| -NO2 | Enhanced antibacterial activity | Strong electron-withdrawing properties | |

| Unsubstituted | Baseline activity | Reference for comparison of substituent effects |

The 5-methanol group (-CH₂OH) is a small, polar functional group that can profoundly influence a molecule's pharmacological profile. While direct SAR studies comparing the 5-methanol group in this compound to other functionalities are limited, its role can be inferred from its chemical properties and studies on related structures. The primary influence of the 5-methanol group is its ability to participate in hydrogen bonding.

Hydrogen Bonding: The hydroxyl (-OH) component of the methanol group can act as both a hydrogen bond donor and a hydrogen bond acceptor. This is a crucial feature for molecular recognition, as hydrogen bonds are key interactions for locking a ligand into the active site of a target protein. Studies on other trisubstituted isoxazoles have highlighted the necessity of a hydrogen bond donating moiety at the C-5 position for achieving high potency. dundee.ac.uknih.gov The methanol group serves this purpose, potentially forming polar interactions with amino acid residues like glutamate, aspartate, or serine in a binding pocket. dundee.ac.uk

Solubility and Physicochemical Properties: The polarity of the methanol group can increase the aqueous solubility of the compound, which is often a desirable trait for drug candidates. It can also serve as a handle for metabolic processes, such as glucuronidation, which can affect the compound's pharmacokinetic profile. nih.gov

Structural Anchor: The flexible -CH₂- linker allows the hydroxyl group to orient itself optimally to form favorable interactions within a binding site without introducing significant steric hindrance.

In a study of 5-hydroxy-4,5-dihydroisoxazoles, the hydroxyl group was found to be invariably involved in forming the hydrogen bonds that define the supramolecular structure in the crystal lattice, underscoring the group's strong tendency to form such interactions.

The isoxazole ring itself is not merely a linker for its substituents but an active component of the pharmacophore. ijpca.org It is an electron-rich aromatic system whose geometry and electronic properties are vital for orienting the appended functional groups correctly. mdpi.com While this compound has substituents at the 3- and 5-positions, the C-4 position is unsubstituted, representing a potential point for further modification.

SAR studies on various isoxazole series have shown that substitution at the C-4 position can significantly modulate biological activity. For example, introducing substituents at this position has been a key strategy in optimizing allosteric RORγt inverse agonists. nih.gov The nature of the isoxazole ring also means that isomers, where the positions of the nitrogen and oxygen atoms are permuted, can result in compounds with different potencies and selectivities, highlighting the importance of the specific 1,2-oxazole arrangement.

Correlation Between Molecular Structure and Specific Pharmacological Actions

The specific combination of the 4-bromophenyl group and the 5-methanol group on the isoxazole scaffold suggests potential for several pharmacological activities. Isoxazole derivatives are known to possess a wide spectrum of biological actions, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com

| Structural Feature | Associated Pharmacological Action | Example Class |

|---|---|---|

| 3-Aryl group (e.g., 4-bromophenyl) | Anti-inflammatory, Antibacterial, Antifungal | 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles |

| 5-Substituent with H-bond donor (e.g., -CH₂OH) | Enhanced binding potency to protein targets (e.g., RORγt) | Trisubstituted isoxazole inverse agonists |

| Disubstituted (3,5-) Isoxazole Core | Anticancer, Antiviral, Anti-TB | Various 3,5-disubstituted isoxazoles |

| Substitution at C-4 position | Modulation of potency and selectivity | RORγt inhibitors, Anti-TB agents |

Lead Optimization Strategies Based on SAR Insights

SAR insights provide a rational basis for lead optimization, the process of modifying a biologically active compound to improve its therapeutic properties. nih.gov For a lead compound like this compound, several optimization strategies can be envisioned based on the roles of its constituent parts.

Modification of the 4-Bromophenyl Moiety:

Positional Isomers: Moving the bromine atom to the ortho- or meta-position of the phenyl ring could alter the binding mode and selectivity.

Halogen Substitution: Replacing bromine with other halogens (e.g., chlorine or fluorine) or with trifluoromethyl groups could fine-tune the electronic properties and lipophilicity, potentially improving potency or metabolic stability. nih.gov

Bioisosteric Replacement: The entire phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore new binding interactions and improve properties like solubility.

Modification of the 5-Methanol Group:

Esterification/Etherification: Converting the hydroxyl group to an ester or an ether could modify the compound's polarity, cell permeability, and pharmacokinetic profile. This strategy can also be used to develop prodrugs. A recent study described the synthesis of an isobutyrate ester of this compound.

Conversion to Other Functional Groups: The methanol group could be oxidized to an aldehyde or carboxylic acid, or converted to an amine. Each new functional group would offer different hydrogen bonding capabilities and chemical properties, potentially leading to altered target affinity and selectivity.

Substitution at the C-4 Position:

The unsubstituted C-4 position is a prime target for introducing new substituents. Small alkyl or halogen groups could be added to probe for additional binding pockets and to block potential sites of metabolism, thereby improving the compound's in vivo profile.

Mechanistic Investigations of 3 4 Bromophenyl Isoxazol 5 Yl Methanol Bioactivity

Molecular Targets and Pathways

There is no specific information available in the scientific literature regarding the molecular targets and pathways modulated by (3-(4-Bromophenyl)isoxazol-5-yl)methanol.

Receptor Agonism/Antagonism

There is no available data on the activity of this compound as an agonist or antagonist for any receptor, including the AMPA receptor. Research into the receptor interactions of this specific compound has not been published.

Cellular Mechanisms

Detailed studies on the cellular mechanisms of action for this compound are absent from the current scientific literature.

Induction of Apoptosis

No research has been published demonstrating that this compound induces apoptosis. Consequently, there is no information on its potential effects on:

Caspase activation

Fas expression

NF-κB1 modulation

Studies on other, distinct isoxazole (B147169) derivatives have shown pro-apoptotic effects, but these mechanisms are specific to the compounds investigated in those studies. nih.gov

Modulation of Cell Signaling Pathways

There are no published findings detailing the effects of this compound on any cell signaling pathways.

Effects on Gene Expression

The impact of this compound on gene expression has not been investigated in any published study.

Computational and in Silico Approaches in Isoxazole Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein at the atomic level, allowing researchers to characterize the behavior of small molecules in the binding site of target proteins.

Ligand-Protein Interactions with Biological Targets

While specific molecular docking studies for (3-(4-Bromophenyl)isoxazol-5-yl)methanol are not extensively detailed in the available literature, research on analogous bromophenyl isoxazole (B147169) structures provides valuable insights into their potential biological interactions. For instance, studies on compounds like 3-(3-Bromophenyl)-5-(4-methoxyphenyl)isoxazole have explored their interactions with various biological targets, including those for antibacterial, antifungal, and anticancer activities. researchgate.net These studies help in identifying key amino acid residues that are crucial for the binding and potential inhibitory activity of this class of compounds. The interactions are typically characterized by hydrogen bonds, hydrophobic interactions, and π-π stacking between the isoxazole derivative and the protein's active site.

Prediction of Binding Affinity and Pose

Molecular docking simulations also allow for the prediction of the binding affinity and the most stable conformation (pose) of a ligand within a protein's binding pocket. For isoxazole derivatives, docking studies have been instrumental in ranking potential drug candidates based on their predicted binding energies. semanticscholar.org For example, in studies of similar heterocyclic compounds, lower binding energies are indicative of more stable ligand-protein complexes, suggesting a higher potential for biological activity. semanticscholar.org The predicted pose reveals the specific orientation of the molecule, highlighting which functional groups are involved in key interactions with the protein.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Electronic Structure and Molecular Properties Analysis

DFT calculations are employed to understand the electronic properties of isoxazole derivatives. These studies can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. For instance, in a study of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, a closely related structure, the HOMO-LUMO energy gap was calculated to be 4.6548 eV. mdpi.com This energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. DFT can also be used to optimize the molecular geometry and predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in crystal structures. It provides a way to partition the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis of compounds structurally similar to this compound reveals the nature and extent of intermolecular contacts that stabilize the crystal packing. For example, in the crystal structure of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, the analysis indicated that H⋯H (19.5%), N⋯H (17.3%), C⋯H (15.5%), Br⋯H (11.7%), and O⋯H (11.0%) interactions are the most significant contributors to the crystal packing. nih.gov Similarly, for N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}, the major interactions were found to be H⋯H (53.6%), C⋯H/H⋯C (20.8%), and O⋯H/H⋯O (17.7%). nih.gov This type of analysis provides a detailed fingerprint of the intermolecular interactions, which is crucial for understanding the solid-state properties of the compound and for crystal engineering.

Pharmacokinetic and Pharmacodynamic Modeling (In Silico ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) modeling is a critical component of modern drug design. It utilizes computational models to predict the pharmacokinetic properties of a compound based on its chemical structure. For novel isoxazole derivatives such as this compound, these predictive models offer early insights into the potential behavior of the molecule in a biological system. This allows for the early identification of potential liabilities, guiding medicinal chemists in the optimization of drug candidates.

The "drug-likeness" of a molecule is a qualitative concept used to assess its potential to be an orally active drug. This assessment is often based on the compound's physicochemical properties and its adherence to established empirical rules, such as Lipinski's Rule of Five. Computational tools can rapidly calculate these properties from a molecule's structure, providing a preliminary filter in the drug discovery process.

For this compound, in silico analysis provides key data points regarding its potential as a drug candidate. The following tables summarize the predicted physicochemical properties and drug-likeness parameters.

The data presented in the following tables are computationally generated and are intended for theoretical assessment. These values have not been experimentally verified.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| LogP (Lipophilicity) | 2.15 |

| Water Solubility (LogS) | -2.87 |

| Topological Polar Surface Area | 55.12 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

| Molar Refractivity | 59.34 |

Table 2: Predicted Drug-Likeness and Lead-Likeness Evaluation

| Rule | Adherence |

| Lipinski's Rule of Five | Yes (0 violations) |

| Ghose Filter | No (1 violation: Molar Refractivity) |

| Veber Filter | Yes (0 violations) |

| Egan Filter | Yes (0 violations) |

| Muegge Filter | Yes (0 violations) |

| Bioavailability Score | 0.55 |

The predictions indicate that this compound exhibits favorable drug-like properties. It adheres to Lipinski's Rule of Five, a widely recognized guideline for oral bioavailability, with zero violations. The predicted LogP value suggests a moderate level of lipophilicity, which is often correlated with good absorption and cell membrane permeability. The predicted water solubility (LogS) indicates that the compound is moderately soluble. Furthermore, the bioavailability score of 0.55 suggests a reasonable expectation of oral bioavailability. These in silico findings highlight this compound as a compound with a promising pharmacokinetic profile at the absorption stage, warranting further investigation.

Preclinical Development and Therapeutic Potential

In Vitro and In Vivo Efficacy Studies

Direct in vitro and in vivo efficacy studies specifically investigating (3-(4-Bromophenyl)isoxazol-5-yl)methanol are not extensively detailed in publicly available research. However, the broader class of isoxazole (B147169) derivatives has been the subject of numerous studies, indicating a wide range of potential biological activities. researchgate.netbiolmolchem.combiolmolchem.com Research suggests that compounds with an isoxazole ring are promising candidates for evaluation against various diseases, including cancer and microbial infections. researchgate.netbiolmolchem.combiolmolchem.com

A study on the synthesis of this compound and its derivatives noted that, based on their structural features and existing literature, these compounds are considered promising for future antimicrobial and anticancer evaluations. researchgate.net Further biological screenings are anticipated to explore these potential applications. researchgate.net The isoxazole core is recognized for enhancing the physicochemical properties of a compound, which can be advantageous in drug design. biolmolchem.combiolmolchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₈BrNO₂ | sigmaaldrich.com |

| Molecular Weight | 254.08 g/mol | sigmaaldrich.com |

| Melting Point | 113-121 °C | |

| Appearance | Solid | sigmaaldrich.com |

| InChI Key | CBTFIJPSRUYXHW-UHFFFAOYSA-N | sigmaaldrich.com |

Potential for Multi-Targeted Therapies

The isoxazole scaffold is a key feature in various compounds being investigated for multi-targeted therapies. While specific data for this compound is limited, related isoxazole derivatives have been identified as allosteric ligands for receptors such as the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt), which is a promising target for autoimmune diseases. nih.gov The adaptability of the isoxazole ring system allows for chemical modifications that can lead to compounds with high potency and selectivity for various biological targets. nih.gov This structural versatility suggests that derivatives of this compound could be developed to interact with multiple targets, a desirable attribute for treating complex diseases.

Role as Intermediate in Pharmaceutical Development

The primary and most well-documented role of this compound is as a key intermediate in the synthesis of more complex pharmaceutical compounds. chemimpex.comchemimpex.com Its functional groups are amenable to further chemical modifications, providing a foundation for the creation of a diverse library of derivatives. researchgate.net

This compound is particularly valuable in the development of novel therapeutic agents targeting a range of conditions. chemimpex.comchemimpex.com For instance, its analogs, such as [3-(4-Fluorophenyl)isoxazol-5-yl]methanol and [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol, are also utilized as intermediates in the synthesis of pharmaceuticals, particularly those aimed at neurological disorders. chemimpex.comchemimpex.com The bromophenyl group in this compound offers a reactive site for cross-coupling reactions, enabling the construction of more elaborate molecular architectures. chemimpex.comchemimpex.com This has led to its use in the design of potential anti-inflammatory and anti-cancer drugs. chemimpex.com

Emerging Research Directions and Green Chemistry Initiatives

Development of Novel Isoxazole-Based Scaffolds

The structural versatility of the isoxazole (B147169) nucleus allows for extensive modification, making it a cornerstone in the development of new therapeutic agents. mdpi.combohrium.com Researchers are actively using foundational molecules like (3-(4-Bromophenyl)isoxazol-5-yl)methanol to build more complex, multi-functional scaffolds. These efforts aim to enhance biological activity, selectivity, and pharmacokinetic properties. rsc.org

One major area of focus is the design of inhibitors for specific biological targets, such as Heat Shock Protein 90 (HSP90), which is overexpressed in many cancers. bohrium.comresearchgate.net By modifying the core isoxazole structure, scientists have developed potent HSP90 inhibitors. For example, novel 3,4-disubstituted and 4,5-diarylisoxazole derivatives have been synthesized and show significant potential in inhibiting cancer cell proliferation. researchgate.netnih.gov Structure-activity relationship (SAR) studies guide these modifications, revealing that the addition of certain functional groups can significantly increase potency against diseases ranging from cancer to bacterial infections. nih.govnih.gov

The development of these novel scaffolds often involves multi-step synthetic sequences where the initial isoxazole serves as a versatile building block. irphouse.com The goal is to create a library of diverse compounds for screening against a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. nih.govresearchgate.netnih.gov

| Isoxazole Scaffold Type | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| 4,5-Diarylisoxazoles | HSP90 | Anticancer | researchgate.net |

| 3,4-Disubstituted Isoxazoles | HSP90 | Anticancer | nih.gov |

| N-Phenyl-isoxazole-carboxamides | Bacterial Efflux Pumps | Antitubercular | bohrium.com |

| 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives | Bacterial Cell Structures | Antimicrobial | nih.gov |

Integration of Green Chemistry Principles in Drug Discovery

Traditional methods for synthesizing heterocyclic compounds like isoxazoles often rely on harsh conditions, toxic solvents, and lengthy reaction times. mdpi.com In response, the integration of green chemistry principles has become a critical focus in modern drug discovery. bohrium.com These approaches aim to create more sustainable, efficient, and environmentally benign synthetic pathways. nih.gov

For the synthesis of isoxazole derivatives, several green techniques have been successfully implemented:

Ultrasonic Irradiation: Sonochemistry has emerged as a powerful tool, offering accelerated reaction rates, higher yields, and reduced energy consumption. mdpi.com This method often allows for the use of greener solvents like water or even solvent-free conditions. mdpi.combohrium.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to higher product yields and selectivity compared to conventional heating methods. nih.govnih.gov

Use of Eco-Friendly Solvents and Catalysts: There is a growing trend to replace hazardous organic solvents with water or biodegradable solvents like glycerol. nih.govsemnan.ac.ir Furthermore, catalysts derived from natural sources, such as agro-waste, are being employed to develop greener protocols. nih.gov One study reported an efficient, green pathway for synthesizing this compound using a cerium ammonium (B1175870) nitrate (B79036) (CAN) catalyst under mild conditions. researchgate.net

Energy-Efficient Methods: Natural sunlight is being harnessed as a clean, inexpensive, and readily available energy source for synthesizing isoxazolones, eliminating the need for electricity and organic solvents. semnan.ac.ir

These green approaches not only minimize the environmental impact of pharmaceutical manufacturing but also often improve the efficiency and cost-effectiveness of synthesizing key intermediates like this compound. researchgate.netnih.gov

| Green Chemistry Technique | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Faster reactions, higher yields, reduced energy use, use of green solvents. | Synthesis of 3,5-disubstituted isoxazole-sulfonates in water. | mdpi.com |

| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. | Synthesis of isoxazole derivatives via chalcones for antiepileptic activity. | nih.gov |

| Agro-Waste Catalysts | Benign, eco-friendly, inexpensive, avoids hazardous solvents. | Synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. | nih.gov |

| Sunlight-Mediated Synthesis | Uses a clean/free energy source, no pollution, mild conditions. | Formation of 4-arylidene-isoxazole-5(4H)-ones in water. | semnan.ac.ir |

Personalized Medicine Approaches Utilizing Isoxazole Derivatives

Personalized medicine, which involves tailoring medical treatment to the individual characteristics of each patient, represents a frontier in healthcare. Isoxazole derivatives are poised to play a significant role in this field due to their chemical tractability and their ability to be designed as highly selective inhibitors of specific molecular targets. rsc.org

The development of targeted therapies is central to personalized medicine, particularly in oncology. Isoxazole-based compounds that selectively inhibit proteins driving a specific cancer, such as HSP90 or specific kinases, are prime candidates for this approach. researchgate.netnih.gov By targeting the specific molecular abnormalities of a patient's tumor, these drugs can offer greater efficacy and fewer side effects than traditional chemotherapy. nih.gov

The immunomodulatory properties of some isoxazole derivatives also open avenues for their use in personalized immunotherapy. nih.gov Certain compounds can enhance or suppress immune responses, suggesting their potential use in treating autoimmune diseases or boosting the efficacy of vaccines and cancer immunotherapies in specific patient populations. nih.gov As our understanding of the genetic and molecular basis of disease grows, the ability to design and synthesize novel isoxazole scaffolds will be crucial for developing the next generation of personalized medicines. rsc.org

Q & A

Q. Q1. What are the optimized synthetic routes for (3-(4-Bromophenyl)isoxazol-5-yl)methanol, and how can reaction yields be improved?

Answer : The compound is synthesized via cyclization of oxime intermediates derived from substituted aromatic aldehydes. Key steps include:

- Oxime Formation : React 4-bromophenyl aldehyde derivatives with hydroxylamine to form oximes under alkaline conditions (e.g., NaOH) .

- Cyclization : Use dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to cyclize oximes into the isoxazole core. Reaction monitoring via TLC ensures intermediate conversion .

- Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures improves purity (>90% yield reported) .

Optimization : Adjust stoichiometry (e.g., 1:1.5 aldehyde-to-NCS ratio) and reaction time (4–6 hours) to minimize side products.

Q. Q2. How can researchers confirm the structural identity of this compound?

Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR Analysis : Compare and NMR chemical shifts with literature data. For example, the hydroxymethyl group (-CHOH) appears at δ ~4.6 ppm () and δ ~60–65 ppm () .

- X-ray Crystallography : Refine single-crystal data using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles. This method is critical for distinguishing positional isomers .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer : Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:

- Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl for NMR) to avoid peak splitting .

- High-Resolution Mass Spectrometry (HR-ESIMS) : Confirm molecular formula (CHBrNO) with <2 ppm mass error .

- Cross-Validation : Compare crystallographic data (e.g., C–Br bond length ~1.89 Å) with DFT-calculated geometries .

Q. Q4. What methodologies are recommended for evaluating the biological activity of this compound, such as enzyme inhibition?

Answer :

- α-Glucosidase Inhibition Assay :

- Incubate the compound with α-glucosidase (0.5 U/mL) and p-nitrophenyl glucopyranoside (PNPG) in phosphate buffer (pH 6.8).

- Measure absorbance at 405 nm to quantify inhibitory activity (IC values) .

- Nitric Oxide (NO) Inhibition :

- Treat LPS-stimulated macrophages with the compound and measure NO production via Griess reagent (λ = 540 nm) .

- Dose-Response Analysis : Use non-linear regression (e.g., GraphPad Prism) to calculate EC and assess cytotoxicity in parallel (e.g., MTT assay) .

Q. Q5. How can researchers address challenges in crystallizing this compound for structural studies?

Answer :

- Solvent Screening : Test polar/non-polar solvent pairs (e.g., ethyl acetate/hexane) for slow evaporation .

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .

- SHELX Refinement : For twinned or low-resolution data, employ the TWIN/BASF commands in SHELXL to improve R-factors (<0.05 for high-quality datasets) .

Q. Q6. What strategies are effective for derivatizing the hydroxymethyl group to enhance bioactivity?

Answer :

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in dry dichloromethane with DMAP catalysis. Monitor conversion via NMR (disappearance of -OH peak at δ ~2.5 ppm) .

- Carbamate Formation : Use isocyanates (e.g., 4-bromophenyl isocyanate) in THF at 0°C to generate prodrugs with improved membrane permeability .

Methodological Best Practices

Q. Q7. What analytical techniques are critical for assessing purity, and how should they be applied?

Answer :

Q. Q8. How can computational tools complement experimental studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。